(S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Catalog No.
S729004
CAS No.
21461-85-8
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate

CAS Number

21461-85-8

Product Name

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate

IUPAC Name

methyl (2S)-5-oxooxolane-2-carboxylate

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1

InChI Key

AFHPZLNLFDYSTG-BYPYZUCNSA-N

SMILES

COC(=O)C1CCC(=O)O1

Canonical SMILES

COC(=O)C1CCC(=O)O1

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)O1

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol. It features a tetrahydrofuran ring with a ketone and carboxylate functional group, contributing to its unique chemical properties. The compound is known for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its stereochemistry, denoted by the (S) configuration, indicates that it has specific spatial arrangements that can significantly influence its reactivity and biological activity.

Important Note

Due to the limited research available on SMTHF, some sections may not contain extensive details.

Typical of esters and ketones. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles such as Grignard reagents or organolithium compounds to form alcohol derivatives.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are crucial in synthesizing more complex organic molecules from (S)-methyl 5-oxotetrahydrofuran-2-carboxylate.

Research indicates that (S)-methyl 5-oxotetrahydrofuran-2-carboxylate exhibits significant biological activity. It has been shown to enhance the growth of Escherichia coli by approximately 44%, suggesting potential applications in microbiological studies and possibly in stem cell research . The compound's unique structure may contribute to its interaction with biological systems, making it a candidate for further pharmacological exploration.

The synthesis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate can be achieved through several methods:

  • From L-Glutamic Acid: This method involves the conversion of L-glutamic acid into (S)-5-oxotetrahydrofuran-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of hydrochloric acid and sodium nitrite .
  • Microwave-Assisted Synthesis: A more modern approach utilizes microwave-assisted techniques for the cycloaddition of oximes with acrylates, leading to the formation of the compound in reasonable yields .
  • Conventional Organic Synthesis: Traditional methods involve multi-step organic reactions that include formation of intermediates followed by cyclization and functional group transformations.

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate serves multiple purposes in various fields:

  • Pharmaceuticals: It is used as an intermediate in drug synthesis due to its ability to be transformed into biologically active compounds.
  • Agrochemicals: The compound may also find applications in developing herbicides or pesticides owing to its structural properties.
  • Chemical Research: As a chiral building block, it is valuable in synthetic organic chemistry for creating other complex molecules.

Studies on (S)-methyl 5-oxotetrahydrofuran-2-carboxylate have explored its interactions at the molecular level. For instance, investigations into its binding affinity with various enzymes have revealed insights into how structural features influence biological activity. Such studies are essential for understanding its potential therapeutic uses and optimizing its efficacy in different applications.

Several compounds share structural similarities with (S)-methyl 5-oxotetrahydrofuran-2-carboxylate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-oxotetrahydrofuran-2-carboxylateSimilar tetrahydrofuran structureLacks chirality, affecting biological activity
(R)-methyl 5-oxotetrahydrofuran-2-carboxylateEnantiomer of (S)-methyl variantDifferent stereochemistry may influence reactivity
5-Oxotetrahydrofuran-2-carboxylic acidNon-methylated versionMore polar; different solubility characteristics

The uniqueness of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate lies primarily in its chiral nature, which significantly influences its reactivity patterns and biological interactions compared to its non-chiral or differently configured counterparts. This property makes it particularly valuable in asymmetric synthesis and drug development.

XLogP3

0.1

Wikipedia

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Dates

Modify: 2023-08-15

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